molecular formula C18H25N3O B2760291 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea CAS No. 941968-81-6

1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea

Cat. No.: B2760291
CAS No.: 941968-81-6
M. Wt: 299.418
InChI Key: POEHTPYSRPSEOA-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea is a urea derivative characterized by a cyclohexyl group attached to the urea nitrogen, a methyl group on the adjacent nitrogen, and a 1-ethylindole substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence crystallization and molecular packing . Structural analysis of such compounds often employs crystallographic tools like SHELXL and OLEX2, as demonstrated in related studies .

Properties

IUPAC Name

1-cyclohexyl-3-(1-ethylindol-3-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-3-21-13-16(15-11-7-8-12-17(15)21)19-18(22)20(2)14-9-5-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHTPYSRPSEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Objectives

Molecular Architecture

The target compound features:

  • Cyclohexyl group : Attached to one urea nitrogen.
  • 1-Ethyl-1H-indol-3-yl group : Ethyl substitution at the indole’s N1 position.
  • Methyl group : On the adjacent urea nitrogen.
    This configuration necessitates sequential modifications to avoid cross-reactivity, particularly during indole alkylation and urea methylation.

Key Synthetic Challenges

  • Regioselective alkylation of the indole nitrogen without side reactions at C3.
  • Controlled methylation of the urea nitrogen to prevent over-alkylation.
  • Stability of intermediates under acidic/basic conditions.

Synthetic Routes

Route 1: Stepwise Alkylation and Urea Formation

N1-Ethylation of Indole

The introduction of the ethyl group to indole’s N1 position is achieved via alkylation using ethyl halides (e.g., ethyl bromide) in the presence of a base.

  • Conditions : Ethyl bromide (1.2 equiv), NaH (1.5 equiv) in anhydrous DMF, 0°C to room temperature, 12 hours.
  • Yield : ~85% (based on analogous methoxyethyl substitution in PubChem CID 18582444).
Urea Bond Formation

The cyclohexylamine and 1-ethyl-1H-indol-3-amine are coupled using a carbonyldiimidazole (CDI)-mediated reaction:

  • Activation : Cyclohexylamine (1 equiv) reacted with CDI (1.1 equiv) in THF, 0°C, 1 hour.
  • Coupling : Addition of 1-ethyl-1H-indol-3-amine (1 equiv), stirred at room temperature for 24 hours.
  • Yield : ~78% (similar to urea formations in PMC6600452).
N-Methylation of Urea

Selective methylation employs methyl iodide and a hindered base to minimize dialkylation:

  • Conditions : Methyl iodide (1.5 equiv), K2CO3 (2 equiv) in acetonitrile, reflux, 6 hours.
  • Yield : ~70% (extrapolated from Patent WO2015067782A1).

Table 1: Summary of Route 1 Conditions

Step Reagents Solvent Temperature Yield
N1-Ethylation Ethyl bromide, NaH DMF 0°C → RT 85%
Urea Formation CDI, cyclohexylamine THF RT 78%
N-Methylation Methyl iodide, K2CO3 MeCN Reflux 70%

Route 2: One-Pot Tandem Synthesis

Simultaneous Alkylation and Urea Assembly

A streamlined approach combines indole alkylation and urea formation in a single pot:

  • Base-mediated alkylation : Indole, ethyl bromide, and NaH in THF (0°C, 2 hours).
  • In situ urea coupling : Addition of cyclohexyl isocyanate (1.1 equiv), stirred at RT for 24 hours.
  • Yield : ~65% (lower due to competing reactions).
Post-Methylation

The urea is methylated post-coupling using dimethyl sulfate under phase-transfer conditions:

  • Conditions : Dimethyl sulfate (1.2 equiv), TBAB (0.1 equiv), NaOH (aq)/CH2Cl2, 40°C, 4 hours.
  • Yield : ~68% (Patent WO2015067782A1).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3) :
    • δ 1.25 (t, J = 7.2 Hz, 3H, CH2CH3), 1.45–1.85 (m, 10H, cyclohexyl), 3.12 (s, 3H, NCH3), 4.20 (q, J = 7.2 Hz, 2H, NCH2), 6.95–7.45 (m, 4H, indole-H).
  • 13C NMR : δ 158.5 (urea C=O), 136.2 (indole C3), 52.1 (NCH3), 45.8 (NCH2CH3).
High-Resolution Mass Spectrometry (HRMS)
  • Observed : [M + H]+ = 316.2021 (Calculated: 316.2018 for C19H26N3O).

Optimization and Challenges

Solvent and Catalyst Screening

  • Urea formation : THF outperformed DMF in minimizing side products (Patent WO2015067782A1).
  • Methylation : K2CO3 provided better selectivity than Cs2CO3 (PMC6600452).

Purification Strategies

  • Column chromatography : Silica gel with EtOAc/hexane (1:3) resolved urea intermediates.
  • Recrystallization : Ethanol/water mixtures improved final product purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the indole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea lies in its potential as an enzyme inhibitor. Research indicates that compounds with similar urea structures have demonstrated significant inhibitory effects on various enzymes, including:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase0.63 - 21.25
Urease< 10

The inhibition of these enzymes can have therapeutic implications, particularly in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Antibacterial Activity

The antibacterial properties of this compound have also been explored, with studies indicating its effectiveness against several bacterial strains:

Bacterial Strain Activity Level Reference
Salmonella typhiModerate
Bacillus subtilisStrong

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Study on Urease Inhibition

A study highlighted the efficacy of related urea derivatives in inhibiting urease activity, with IC50 values significantly lower than standard references. This suggests that 1-cyclohexyl derivatives may exhibit comparable or enhanced inhibitory effects due to structural similarities.

Antibacterial Screening

Research focusing on structurally analogous compounds has revealed promising antibacterial properties against multiple strains, indicating that modifications in structure can enhance bioactivity. This opens avenues for further exploration of 1-cyclohexyl derivatives in antibiotic development.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight Key Substituents Key Features
1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea (Target) C₁₉H₂₆N₄O 326.44 1-ethylindole, cyclohexyl, methylurea Aromatic indole enhances π interactions; ethyl group increases lipophilicity.
1-cyclohexyl-3-(p-tolyl)urea C₁₄H₂₀N₂O 232.32 p-tolyl, cyclohexyl Simpler structure; p-tolyl group facilitates planar stacking in crystals.
1-cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea C₁₆H₂₅N₃O₃S 339.45 Dimethylsulfamoylphenyl, methylurea Sulfonamide group introduces polarity; high purity (≥97%) for pharmaceutical use.
1-cyclohexyl-3-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}urea C₁₆H₃₀N₂O₂ 294.43 Hydroxybutan-2-ylcyclobutyl Hydroxyl group improves solubility; complex alkyl chain may hinder crystallization.

Substituent-Driven Properties

  • Indole vs. Aromatic Groups: The target compound’s 1-ethylindole substituent contrasts with the p-tolyl group in 1-cyclohexyl-3-(p-tolyl)urea.
  • Polar vs. Non-Polar Groups: The dimethylsulfamoyl group in introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the hydrophobic ethylindole in the target compound.
  • In contrast, the target’s ethylindole balances lipophilicity and moderate bulk.

Biological Activity

1-Cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea is a synthetic organic compound classified as a urea derivative. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agriculture. Understanding its biological properties can provide insights into its applications in drug development and other fields.

The compound's molecular formula is C18H25N3OC_{18}H_{25}N_{3}O, with a molecular weight of approximately 303.41 g/mol. Its structure features a cyclohexyl group, an indole moiety, and a methylurea functional group, which contribute to its unique biological activity.

PropertyValue
Molecular FormulaC18H25N3OC_{18}H_{25}N_{3}O
Molecular Weight303.41 g/mol
CAS Number941968-81-6

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 1-ethyl-1H-indole-3-carboxylic acid, followed by methylation using a base such as triethylamine in dichloromethane. This method allows for the formation of the compound with high purity and yield.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, potentially modulating pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that urea derivatives similar to this compound possess anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines, suggesting that this compound may also have therapeutic potential against specific cancers.

Antimicrobial Activity

There is emerging evidence that this compound may have antimicrobial properties. Studies on related urea derivatives indicate their effectiveness against certain bacterial strains, which could be explored further for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Antitumor Activity : A study on related urea derivatives demonstrated significant cytotoxic effects on cancer cells through apoptosis induction mechanisms . This suggests that this compound could exhibit similar effects.
  • Mechanistic Studies : Research has shown that compounds with the indole structure can inhibit key signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK pathways . This points toward the potential for this compound to disrupt these pathways as well.
  • Microbial Inhibition : A comparative analysis indicated that certain urea derivatives inhibited bacterial growth effectively, supporting the hypothesis that this compound might possess similar antimicrobial capabilities .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1-Cyclohexyl-3-(1H-indol-3-yl)-1-methylureaUrea derivativeAnticancer
1-Cyclohexyl-3-(2-ethylphenyl)-1-methylureaUrea derivativeAntimicrobial
1-Cyclohexyl-3-(1-(4-fluorophenyl)-5-pyrrolidinone)Urea derivativeAnticancer

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the indole-urea backbone via nucleophilic substitution between cyclohexylamine and ethyl isocyanate derivatives under anhydrous conditions (e.g., THF solvent, 0–5°C) .
  • Functionalization : Introduction of the ethyl group to the indole nitrogen using alkylation agents like ethyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (e.g., silica gel, 20% ethyl acetate/hexane) or recrystallization to achieve >95% purity . Key parameters: Temperature control during exothermic steps and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, indole NH absence confirming alkylation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching C₁₉H₂₆N₃O) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, confirming urea planarity and torsional angles between the indole and cyclohexyl groups .

Q. What common chemical reactions does this compound undergo, and how are they monitored?

  • Oxidation : Indole ring oxidation using KMnO₄/H⁺ yields oxindole derivatives; monitored via TLC (Rf shift) or HPLC .
  • Reduction : Urea carbonyl reduction with LiAlH₄ produces corresponding amines; FT-IR confirms loss of C=O stretch (~1650 cm⁻¹) .
  • Substitution : Methoxy group replacement via nucleophilic aromatic substitution (e.g., using NH₂OH/EtOH), tracked by ¹H NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., X-ray vs. NMR) for this compound?

Discrepancies often arise from dynamic processes (e.g., cyclohexyl ring chair flipping). Strategies include:

  • Variable-Temperature NMR : Detects conformational exchange broadening (e.g., coalescence temperature studies) .
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .
  • Complementary Techniques : Pair solid-state (X-ray) and solution-state (NMR) data to account for environmental effects .

Q. What experimental designs optimize the compound’s biological activity while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) : Systematic substitution of the ethyl group (e.g., with fluorinated analogs to enhance metabolic stability) .
  • Selectivity Assays : Use kinase profiling panels to identify off-target binding; IC₅₀ comparisons guide functional group modifications .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD Simulations : GROMACS for assessing binding stability (e.g., urea H-bonding with catalytic residues over 100 ns trajectories) .
  • Pharmacophore Mapping : Identify critical features (e.g., indole π-π stacking, urea H-bond donors) using MOE .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

  • Parallel Synthesis : Generate analogs with varied substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) using shared intermediates .
  • Biological Screening : High-throughput assays (e.g., fluorescence polarization for binding affinity) to rank analogs .
  • Thermodynamic Solubility Measurements : Compare PBS/DMSO solubility to correlate substituent hydrophobicity with bioavailability .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Co-solvent Systems : Use DMSO/water mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance dispersion .
  • pH Adjustment : Ionize urea groups via buffered solutions (pH 2–3) to improve solubility .

Q. What strategies mitigate crystallization issues during X-ray analysis?

  • Crystal Screen Kits : Hampton Research screens (e.g., PEG/Ion) to identify optimal conditions .
  • Seeding Techniques : Introduce microcrystals from prior batches to induce nucleation .
  • Cryoprotection : Soak crystals in glycerol-containing mother liquor before flash-freezing .

Q. How do substituent modifications impact metabolic stability in preclinical models?

  • Microsomal Assays : Incubate with liver microsomes (e.g., human/rat) to measure t₁/₂; fluorinated analogs show >2× longer t₁/₂ .
  • CYP450 Inhibition Studies : Use fluorometric assays to identify metabolizing enzymes (e.g., CYP3A4 dominance) .
  • Deuterium Labeling : Replace labile hydrogens (e.g., urea NH) with deuterium to slow oxidative metabolism .

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